molecular formula C20H28O6 B1195318 Resiniferonol CAS No. 57444-60-7

Resiniferonol

Cat. No. B1195318
CAS RN: 57444-60-7
M. Wt: 364.4 g/mol
InChI Key: XJOIANWCBZYENR-IXUTXISSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resiniferonol is a diterpenoid.

Scientific Research Applications

Gastroprotective Activity

Resiniferonol, a compound found in various plant resins, has demonstrated significant gastroprotective activity. A study on Virola oleifera resin revealed high contents of polyphenols and the presence of compounds like epicatechin and eriodictyol. This resin exhibited protective effects in gastric ulcer models, likely due to its antioxidant properties derived from tannins, phenolic acids, and flavonoids (Pereira et al., 2016).

Influence on Urinary Bladder Neurons

Resiniferonol's impact on urinary bladder neurons has been studied, especially in the context of neurogenic urinary bladder disorders. One study examined its influence on sympathetic chain ganglia neurons, revealing changes in the chemical profile of these neurons, suggesting potential therapeutic effects on urinary bladder function (Lepiarczyk et al., 2015).

Chemical Structure and Activity Relations

The chemical structure of resiniferonol and its derivatives has been extensively studied. Adolf et al. (1982) investigated the irritant activity of resiniferonol esters and established some aspects of their structure-activity relations, which are crucial for understanding their biological effects (Adolf et al., 1982).

Historical Medicinal Uses

Resiniferonol's history as a medicinal compound has been well-documented. Appendino and Szallasi (1997) highlighted its use in ancient medicine, particularly for pain relief and treatment of neuropathic conditions. The compound interacts with the vanilloid receptor, crucial in mediating pain perception and neurogenic inflammation (Appendino & Szallasi, 1997).

Anticancer Activity

Research has also explored resiniferonol's potential in cancer treatment. Lima et al. (2003) studied the anticancer activity of Copaifera multijuga, which contains resiniferonol, finding significant effects in inhibiting lung metastasis and tumor growth in melanoma cells (Lima et al., 2003).

properties

CAS RN

57444-60-7

Product Name

Resiniferonol

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one

InChI

InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1

InChI Key

XJOIANWCBZYENR-IXUTXISSSA-N

Isomeric SMILES

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

SMILES

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

Canonical SMILES

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O

synonyms

resiniferonol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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